2-(Furan-2-ylmethyl)-3-methoxy-3-oxopropanoic acid
Overview
Description
2-(Furan-2-ylmethyl)-3-methoxy-3-oxopropanoic acid is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological properties, making them significant in medicinal chemistry . The compound’s structure includes a furan ring, which is a five-membered aromatic ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-ylmethyl)-3-methoxy-3-oxopropanoic acid typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method includes the protection of free hydroxy groups using tert-butyldimethylsilylchloride (TBDMSCl) and imidazole in 1,2-dichloroethane at 60°C . Another approach involves the radical bromination of the methyl group followed by conversion into the corresponding phosphonate and subsequent reactions .
Industrial Production Methods
Industrial production of furan derivatives often involves the use of biomass-derived furans such as furfural and 5-hydroxymethylfurfural. These compounds can be synthesized economically from biomass, making the process sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-ylmethyl)-3-methoxy-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, triethyl phosphite for phosphonate formation, and sodium hydride (NaH) for deprotonation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination followed by phosphonate formation and subsequent reactions can yield various substituted furan derivatives .
Scientific Research Applications
2-(Furan-2-ylmethyl)-3-methoxy-3-oxopropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, resins, agrochemicals, and lacquers.
Mechanism of Action
The mechanism of action of 2-(Furan-2-ylmethyl)-3-methoxy-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s furan ring structure allows it to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit bacterial growth by interfering with essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
Furfural: A primary furan platform chemical derived from biomass.
5-Hydroxymethylfurfural: Another biomass-derived furan compound with significant industrial applications.
Uniqueness
2-(Furan-2-ylmethyl)-3-methoxy-3-oxopropanoic acid is unique due to its specific structure, which includes a methoxy group and a furan ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-(furan-2-ylmethyl)-3-methoxy-3-oxopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-13-9(12)7(8(10)11)5-6-3-2-4-14-6/h2-4,7H,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSVVOJCJXFXJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CO1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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